

The Discovery and History of Heavy Water: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and production of heavy water (deuterium oxide, D₂O). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments, key scientific figures, and the evolution of production technologies. The guide presents quantitative data in structured tables for comparative analysis, details the methodologies of pivotal experiments, and utilizes visualizations to illustrate critical pathways and workflows.

Discovery and Key Pioneers

The journey to understanding heavy water began with the discovery of isotopes. In 1913, Frederick Soddy first proposed the concept of isotopes, for which he received the Nobel Prize in Chemistry in 1921. This laid the theoretical groundwork for the existence of a heavier form of hydrogen.

Harold Urey's Discovery of Deuterium (1931):

The definitive discovery of deuterium, the heavy isotope of hydrogen, was made in 1931 by Harold Clayton Urey, a professor of chemistry at Columbia University.[1][2] Urey, along with his assistant George M. Murphy and Ferdinand G. Brickwedde from the National Bureau of Standards, successfully detected deuterium through spectroscopic analysis of the residue from



the fractional distillation of liquid hydrogen.[3][4] For this groundbreaking discovery, Urey was awarded the Nobel Prize in Chemistry in 1934.[5]

Gilbert N. Lewis's Isolation of Pure Heavy Water (1933):

Following the discovery of deuterium, the next crucial step was to isolate it in a pure form as heavy water. This was achieved in 1933 by Gilbert Newton Lewis, Urey's former mentor and a renowned chemist at the University of California, Berkeley.[1][6] Lewis and his student Ronald T. MacDonald employed a multi-stage electrolysis process to concentrate and ultimately isolate the first samples of pure heavy water.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and historical production of heavy water.

Table 1: Physical Properties of Light Water (H2O) vs. Heavy Water (D2O)

Property	Light Water (H₂O)	Heavy Water (D₂O)
Molar Mass (g/mol)	18.015	20.028
Density at 20°C (g/mL)	0.998	1.105
Melting Point (°C)	0.00	3.82
Boiling Point (°C)	100.00	101.42
Temperature of Maximum Density (°C)	3.98	11.6
Viscosity at 20°C (mPa·s)	1.002	1.247
Surface Tension at 25°C (mN/m)	71.98	71.93
pH at 25°C	7.00	7.44 (pD)

Sources:[1][8][9][10][11][12]



Table 2: Timeline of Key Discoveries and Production Milestones

Year	Event	Key Figure(s) <i>l</i> Institution	Significance
1913	Proposal of Isotopes	Frederick Soddy	Provided the theoretical basis for the existence of heavy hydrogen.
1931	Discovery of Deuterium	Harold Urey, George Murphy, Ferdinand Brickwedde	First experimental detection of the heavy isotope of hydrogen. [13]
1933	Isolation of Pure Heavy Water	Gilbert N. Lewis, Ronald T. MacDonald	First successful isolation of D ₂ O using electrolysis.[1][6]
1934	First Industrial Production	Norsk Hydro (Vemork, Norway)	Began the first large- scale production of heavy water as a byproduct of fertilizer production.[14][15]
1943	Development of Girdler Sulfide Process	Karl-Hermann Geib, Jerome S. Spevack	Patented a more cost- effective method for heavy water production.[16][17]

Experimental Protocols

This section details the methodologies for the key experiments in the discovery and production of heavy water.

Urey's Discovery of Deuterium: Fractional Distillation of Liquid Hydrogen



Objective: To concentrate the heavier isotope of hydrogen (deuterium) for spectroscopic detection.

Methodology:

- Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to produce a volume of approximately 5-6 liters.[3][4]
- Fractional Distillation: The liquid hydrogen was subjected to slow fractional distillation at its boiling point (approximately -253 °C). Urey theorized that the heavier isotope, having a slightly higher boiling point, would be concentrated in the final residue.[3][4]
- Sample Collection: The distillation was carried out until only a small fraction of the original volume (approximately 1 mL) remained.[3][4]
- Spectroscopic Analysis: The gaseous form of this residue was then analyzed using a high-resolution spectrograph. The analysis revealed faint spectral lines at wavelengths predicted for a hydrogen isotope of mass 2, confirming the existence of deuterium.[3][4]

Quantitative Results:

- Initial volume of liquid hydrogen: 5-6 liters[3][4]
- Final volume of residue: ~1 mL[3][4]
- Initial natural abundance of deuterium: ~1 part in 6500[13]
- Concentration factor: The final sample was enriched in deuterium by a factor of approximately 100 to 200 times the natural abundance.[18]

Lewis's Isolation of Heavy Water: Multi-Stage Electrolysis

Objective: To produce a sample of pure heavy water (D2O).

Methodology:



- Initial Electrolysis: Large volumes of ordinary water, containing a small amount of sodium hydroxide as an electrolyte, were subjected to electrolysis. Light water (H₂O) is decomposed into hydrogen and oxygen gas at a faster rate than heavy water (D₂O).[19]
- Staged Concentration: The residual water from the first stage, now enriched in D₂O, was used as the feedstock for a subsequent electrolysis stage. This process was repeated through multiple stages.
- Cell Design: The electrolytic cells typically used a steel cathode and a nickel anode. [20]
- Final Purification: After several stages of concentration, the highly enriched water was distilled to remove the electrolyte and any other impurities, yielding nearly pure heavy water.

Quantitative Aspects of Early Industrial Production (Norsk Hydro):

- The Norsk Hydro plant utilized a cascade of electrolytic cells.[21]
- The process was energy-intensive, relying on the abundant hydroelectric power available at the Vemork plant.[14][22]
- By 1934, the plant was capable of producing approximately 12 tonnes of heavy water per year.[14][21]

Industrial Production: The Girdler Sulfide (GS) Process

Objective: To produce heavy water on a large industrial scale more economically than electrolysis.

Principle: The GS process is a dual-temperature isotopic exchange process that utilizes the equilibrium reaction between hydrogen sulfide (H₂S) and water. The equilibrium constant for the transfer of deuterium from H₂S to water is temperature-dependent.

Methodology:

 Dual-Tower System: The process involves two main towers: a cold tower operating at approximately 30°C and a hot tower at around 130°C.[17][23]



- Cold Tower Exchange: In the cold tower, natural water flows down while hydrogen sulfide gas flows up. At this lower temperature, the equilibrium favors the transfer of deuterium from the H₂S to the water, thus enriching the water in deuterium.[17][23]
- Hot Tower Exchange: The now deuterium-depleted H₂S is heated and sent to the hot tower.
 The deuterium-enriched water from the cold tower is also fed to the top of the hot tower. At the higher temperature, the equilibrium shifts, and deuterium transfers from the water back to the H₂S gas.[17][23]
- Cascading Enrichment: The enriched H₂S from the hot tower is then cooled and recirculated to the cold tower to enrich a new stream of incoming water. The water, progressively enriched in deuterium, is passed through a series of such stages.
- Final Purification: The water from the GS process, typically enriched to 15-20% D₂O, is then further concentrated to reactor-grade (99.75%) by vacuum distillation or electrolysis.[16]

Visualizations

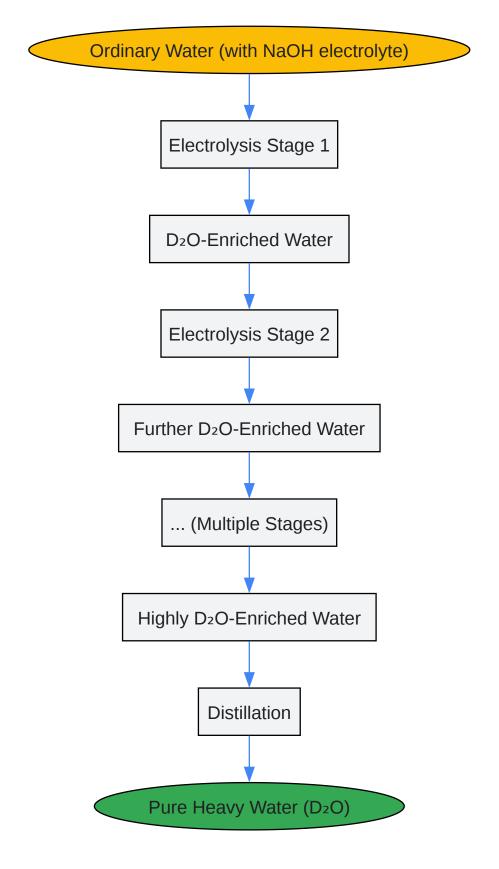
The following diagrams illustrate key aspects of the discovery and production of heavy water.



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Figure 1: Timeline of the Discovery and Production of Heavy Water.

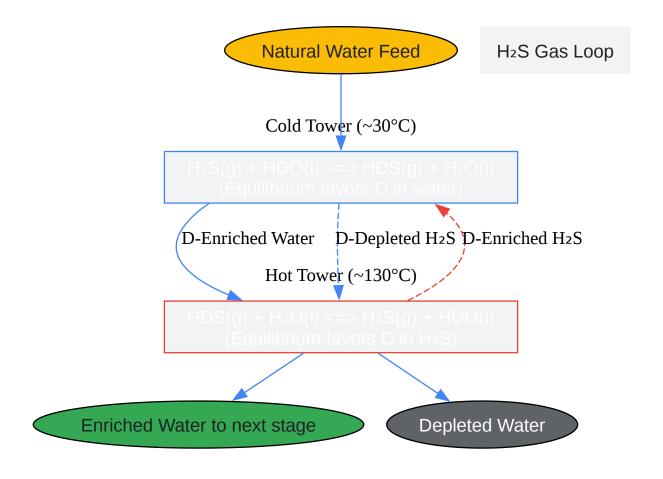




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Figure 2: Workflow for the Multi-Stage Electrolysis of Heavy Water.





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Figure 3: Simplified Logical Flow of the Girdler Sulfide Process.

Applications in Research and Drug Development

Heavy water has numerous applications in scientific research and is of particular interest to the pharmaceutical industry.

- Isotopic Tracer: Due to its non-radioactive nature, D₂O is an ideal tracer for studying metabolic pathways and water turnover in biological systems.[24]
- Neutron Moderator: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals. Heavy water is also a highly effective neutron moderator in certain types of nuclear reactors.[25]
- Drug Development: The "kinetic isotope effect" describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, as the



carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and reduced side effects.

[25][26] This principle is a key area of research in modern pharmacology.[27]

This guide provides a foundational understanding of the discovery and history of heavy water, offering valuable context for its contemporary applications in science and medicine. The detailed experimental overviews and quantitative data serve as a starting point for further investigation and application in research and development.

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